molecular formula C19H27N3O4S B6557588 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040675-29-3

1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557588
CAS No.: 1040675-29-3
M. Wt: 393.5 g/mol
InChI Key: DCUQDHUWNPGYMR-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are widely used in the pharmaceutical industry as they are often found in many drugs, including antipsychotics and antidepressants .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some piperazine derivatives can be hazardous and may cause harm if ingested or come into contact with the skin . It’s important to handle all chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to targetalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

Compounds with similar structures have shown affinity for alpha1-adrenergic receptors . This suggests that the compound may interact with these receptors, leading to changes in cellular signaling and function.

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

The activation or blockade of alpha1-adrenergic receptors, which are potential targets of this compound, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Properties

IUPAC Name

1-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-15-6-7-16(2)17(14-15)20-8-10-21(11-9-20)27(25,26)13-12-22-18(23)4-3-5-19(22)24/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUQDHUWNPGYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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